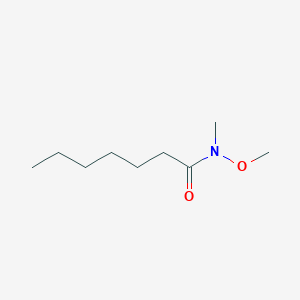
3-Bromo-1-tosylazepan-4-one
Overview
Description
3-Bromo-1-tosylazepan-4-one is a chemical compound . It is used for pharmaceutical testing and is available for purchase as a high-quality reference standard .
Physical And Chemical Properties Analysis
3-Bromo-1-tosylazepan-4-one has a molecular weight of 346.24 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are mentioned to be available , but the specific values are not provided in the search results.Scientific Research Applications
Vibration Spectra and Rotational Isomerism : A study by Ogawa et al. (1978) on the vibration spectra and rotational isomerism of chain molecules, including bromo-substituted compounds, provides insights into the molecular dynamics of such compounds (Ogawa et al., 1978).
Debromination Reactions : McChord et al. (1989) investigated the debromination of 4-bromo-3-arylsydnones using sodium sulfite, which could be relevant for understanding the chemical behavior of bromo-substituted compounds in reactions (McChord et al., 1989).
Structure and Tautomerism : Trofimenko et al. (2007) explored the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, which can offer insights into the structural characteristics of bromo-substituted compounds (Trofimenko et al., 2007).
Synthetic Methods Involving Bromo-Substituted Compounds : Research by Lamberth et al. (2014) on the use of 2,2,3-Tribromopropanal in the synthesis of 3-bromoquinolin-6-ols highlights synthetic applications of bromo-substituted compounds, which may be applicable to 3-Bromo-1-tosylazepan-4-one (Lamberth et al., 2014).
Protecting Group in Organic Synthesis : The study by Horning et al. (1970) on the use of 3-bromo-2-(tetrahydropyran-2-yloxy)propene as a masked acetonyl bromide in organic synthesis demonstrates another potential application of bromo-substituted compounds (Horning et al., 1970).
Safety and Hazards
3-Bromo-1-tosylazepan-4-one is classified as having acute toxicity (oral, Category 4), and can cause skin corrosion/irritation (Category 2) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylazepan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c1-10-4-6-11(7-5-10)19(17,18)15-8-2-3-13(16)12(14)9-15/h4-7,12H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYHVCXCQGYIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434706 | |
| Record name | 3-Bromo-1-tosylazepan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-tosylazepan-4-one | |
CAS RN |
171009-43-1 | |
| Record name | 3-Bromo-1-tosylazepan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)







![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

